rac-(4E,6E)-5-Dehydroxy Rosuvastatin
Description
Historical Development and Significance of HMG-CoA Reductase Inhibitors
The journey of HMG-CoA reductase inhibitors, commonly known as statins, marks a pivotal chapter in the management of cardiovascular disease. The link between elevated blood cholesterol and heart disease, identified in the mid-20th century, spurred a quest for effective cholesterol-lowering agents. synzeal.compharmaffiliates.com The primary target for this therapeutic intervention became the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a rate-limiting role in the metabolic pathway of cholesterol synthesis. synzeal.com
In the 1970s, Japanese biochemist Akira Endo's groundbreaking research led to the discovery of mevastatin (B1676542) (compactin), a natural product from the fungus Penicillium citrinum that exhibited potent HMG-CoA reductase inhibitory activity. sigmaaldrich.comnih.gov This discovery laid the foundation for the development of the entire statin class. Following this, researchers at Merck discovered lovastatin (B1675250), the first statin to be approved for clinical use by the U.S. Food and Drug Administration (FDA) in 1987. pharmaffiliates.comnih.gov
The success of lovastatin paved the way for the development of a series of natural, semi-synthetic, and fully synthetic statins, including simvastatin, pravastatin, fluvastatin, atorvastatin, and rosuvastatin (B1679574). sigmaaldrich.comnih.gov These drugs have become some of the most prescribed medications globally, revolutionizing the prevention of cardiovascular events. nih.gov Rosuvastatin, a fourth-generation synthetic statin, was approved by the FDA in 2003 and is noted for its high efficacy in lowering low-density lipoprotein (LDL) cholesterol. sigmaaldrich.comijpsr.com
The Chemical Context of Rosuvastatin and its Structural Analogues
Rosuvastatin is chemically known as (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(propan-2-yl)-2-(N-methylmethanesulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid. nih.govnih.gov Its structure features a dihydroxy heptenoic acid side chain, which is the pharmacophore responsible for its competitive inhibition of HMG-CoA reductase, and a complex heterocyclic core containing a pyrimidine (B1678525) ring. pharmaffiliates.com
Structural analogues of Rosuvastatin are compounds that share a similar chemical framework but differ in specific functional groups or stereochemistry. These analogues can arise from various sources, including the manufacturing process as impurities, or as metabolites formed in the body. nih.govclearsynth.comsaudijournals.com The study of these analogues is crucial for understanding the drug's stability, degradation pathways, and potential biological activity of related substances. researchgate.net
rac-(4E,6E)-5-Dehydroxy Rosuvastatin, also known by synonyms such as 4,5-Anhydro Rosuvastatin and (4E,6E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxyhepta-4,6-dienoic Acid, is one such structural analogue. nih.govpharmaffiliates.com It is characterized by the absence of the hydroxyl group at the C5 position of the heptenoic acid chain and the formation of a conjugated diene system.
Table 1: Chemical Identification of rac-(4E,6E)-5-Dehydroxy Rosuvastatin
| Identifier | Value |
| IUPAC Name | (4E,6E)-7-[4-(4-fluorophenyl)-6-(propan-2-yl)-2-(N-methylmethanesulfonamido)pyrimidin-5-yl]-3-hydroxyhepta-4,6-dienoic acid |
| CAS Number | 1346606-44-7 |
| Molecular Formula | C22H26FN3O5S |
| Molecular Weight | 463.52 g/mol |
| Synonyms | rac-(4E,6E)-5-Dehydroxy Rosuvastatin, 4,5-Anhydro Rosuvastatin |
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Rationale for Academic Research on rac-(4E,6E)-5-Dehydroxy Rosuvastatin: A Metabolite and Impurity Perspective
The academic and industrial focus on rac-(4E,6E)-5-Dehydroxy Rosuvastatin stems from its classification as a significant impurity and potential degradation product of Rosuvastatin. clearsynth.comsaudijournals.com In the pharmaceutical industry, the control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring drug safety and efficacy, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). sigmaaldrich.comrsc.org
Impurities can originate from the synthesis process, degradation of the drug substance over time, or interaction with other components of the formulation. clearsynth.com The presence of impurities, even in small amounts, can potentially impact the drug's performance and safety profile. nih.gov Therefore, there is a strong rationale for the scientific investigation of these related substances.
Research into rac-(4E,6E)-5-Dehydroxy Rosuvastatin is driven by several key factors:
Process Optimization: Understanding the formation pathways of this impurity can help in optimizing the manufacturing process of Rosuvastatin to minimize its generation, thereby improving the purity and yield of the final product. clearsynth.com
Analytical Method Development: The need to detect and quantify this impurity in bulk drug and pharmaceutical formulations necessitates the development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.comnih.govclinpgx.org
Reference Standards: Isolated and characterized impurities like rac-(4E,6E)-5-Dehydroxy Rosuvastatin are required as reference standards for the validation of these analytical methods and for routine quality control testing. synzeal.com
Forced Degradation Studies: Studying the formation of this compound under stress conditions (e.g., acid, base, oxidation, light, heat) provides insights into the degradation pathways of Rosuvastatin and helps in establishing its stability profile. researchgate.netnih.gov
Metabolic Studies: While Rosuvastatin is not extensively metabolized, identifying and characterizing all related substances, including potential metabolites, is important for a complete understanding of its pharmacokinetic and pharmacodynamic profile. nih.gov
Scope and Objectives of Scholarly Inquiry into rac-(4E,6E)-5-Dehydroxy Rosuvastatin
The primary objective of scholarly inquiry into rac-(4E,6E)-5-Dehydroxy Rosuvastatin is its comprehensive chemical characterization and the development of methods for its control. The scope of this research typically encompasses several key areas:
Synthesis and Isolation: The development of synthetic routes to prepare rac-(4E,6E)-5-Dehydroxy Rosuvastatin in a pure form is essential for its use as a reference standard and for further biological evaluation. Isolation from bulk Rosuvastatin samples is also a common practice.
Structural Elucidation: The precise chemical structure, including stereochemistry, is confirmed using a combination of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. clearsynth.com
Analytical Method Development and Validation: A significant portion of research is dedicated to creating and validating robust analytical methods for the separation, identification, and quantification of rac-(4E,6E)-5-Dehydroxy Rosuvastatin in the presence of Rosuvastatin and other related impurities. sigmaaldrich.comrsc.org These methods must be sensitive, accurate, precise, and specific according to regulatory guidelines. sigmaaldrich.com
Investigation of Formation Mechanisms: Studies are conducted to understand the chemical reactions and conditions that lead to the formation of this impurity during the synthesis and storage of Rosuvastatin. This includes investigating its formation as a degradation product under various stress conditions. nih.gov
Table 2: Research Findings on Rosuvastatin and its Analogues
| Research Area | Key Findings |
| Degradation Studies | Rosuvastatin is found to be sensitive to photolysis and acidic hydrolysis, leading to the formation of various degradation products, including those with molecular masses corresponding to dehydration, such as rac-(4E,6E)-5-Dehydroxy Rosuvastatin. nih.gov |
| Analytical Techniques | Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) coupled with UV or mass spectrometry detectors are the most common techniques for the analysis of Rosuvastatin and its impurities. sigmaaldrich.comrsc.orgclinpgx.org |
| Metabolism | Rosuvastatin is not extensively metabolized in humans, with a significant portion excreted unchanged. The main metabolites identified are N-desmethyl rosuvastatin and rosuvastatin-5S-lactone. nih.gov |
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Properties
CAS No. |
1346606-44-7 |
|---|---|
Molecular Formula |
C₂₂H₂₆FN₃O₅S |
Molecular Weight |
463.52 |
Synonyms |
(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid; |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Considerations for Rac 4e,6e 5 Dehydroxy Rosuvastatin
Retrosynthetic Analysis of the rac-(4E,6E)-5-Dehydroxy Rosuvastatin (B1679574) Structure
A retrosynthetic analysis of rac-(4E,6E)-5-Dehydroxy Rosuvastatin, also known as Rosuvastatin 4,5-Anhydro Acid, reveals a disconnection approach that hinges on established olefination reactions. pharmaffiliates.comallmpus.com The core structure can be deconstructed into two primary building blocks: a pyrimidine-based aldehyde and a phosphonium (B103445) ylide containing the diene side chain. The (4E,6E)-diene system is a critical feature, and its formation is typically envisioned through a Wittig or Horner-Wadsworth-Emmons (HWE) type reaction. This key disconnection simplifies the complex target molecule into more readily accessible precursors. The pyrimidine (B1678525) moiety itself is assembled through a multi-step sequence, often involving a Biginelli reaction or similar condensation strategies. researchgate.net The chiral center at C3 of the heptenoic acid side chain introduces another layer of complexity, necessitating stereocontrolled methods in a forward synthesis to achieve the desired racemic mixture.
Total Synthesis Approaches to rac-(4E,6E)-5-Dehydroxy Rosuvastatin
The total synthesis of rosuvastatin and its impurities has been extensively explored, with various strategies developed to construct the key structural features. researchgate.netresearchgate.net
The synthesis of rac-(4E,6E)-5-Dehydroxy Rosuvastatin relies on a set of crucial intermediates and precursors. researchgate.netmagtechjournal.comscirp.orgnih.gov A pivotal precursor is the pyrimidine carbaldehyde, N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide. researchgate.net The other key component is a phosphorus ylide or a phosphonate (B1237965) ester designed to install the diene side chain. The Wittig reaction, a cornerstone of olefine synthesis, is frequently employed, coupling the pyrimidine aldehyde with a suitable phosphonium salt. scirp.org
Table 1: Key Synthetic Intermediates and Precursors
| Intermediate/Precursor | Chemical Name | Role in Synthesis |
|---|---|---|
| Pyrimidine Aldehyde | N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | Core heterocyclic building block. researchgate.net |
| Phosphonium Salt | [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide | Precursor to the ylide for Wittig olefination. scirp.org |
| Dioxane Acetate (B1210297) | Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate | A key chiral building block for the side chain. scirp.org |
While the target compound is racemic, the principles of stereoselective synthesis are often employed to control the formation of specific diastereomers during the synthesis of related compounds, which can then be adapted. wjpmr.comconsensus.app For the synthesis of rosuvastatin itself, stereocontrol is paramount to obtain the desired (3R, 5S) configuration. Strategies such as substrate-controlled reductions and the use of chiral auxiliaries or catalysts are common. For instance, the reduction of a ketone precursor to the corresponding alcohol can be achieved with high diastereoselectivity using reagents like sodium borohydride (B1222165) in the presence of a chelating agent. researchgate.net Although the goal here is a racemic mixture, understanding these stereoselective methods provides insight into how diastereomeric impurities, including the precursors to the target compound, might be formed and controlled.
The formation of rosuvastatin impurities, including rac-(4E,6E)-5-Dehydroxy Rosuvastatin, is highly dependent on the reaction conditions. magtechjournal.com The Wittig reaction, for example, can lead to mixtures of (E) and (Z) isomers, and the ratio can be influenced by the choice of solvent, base, and temperature. scirp.org The degradation of rosuvastatin under various stress conditions, such as acidic or basic environments, can also lead to the formation of this and other impurities. researchgate.net The optimization of reaction conditions in the synthesis of rosuvastatin is therefore a critical aspect of minimizing the formation of unwanted byproducts. nih.gov
Table 2: Optimization of Reaction Conditions
| Reaction Step | Parameter Optimized | Effect on Impurity Formation |
|---|---|---|
| Wittig Reaction | Solvent and Base | Can influence the E/Z selectivity of the double bond formation. scirp.org |
| Hydrolysis | pH and Temperature | Harsh conditions can lead to dehydration and formation of the diene impurity. researchgate.net |
Semi-synthetic Routes to rac-(4E,6E)-5-Dehydroxy Rosuvastatin from Rosuvastatin or Related Compounds
The formation of rac-(4E,6E)-5-Dehydroxy Rosuvastatin can occur as a degradation product of rosuvastatin. google.com Under certain conditions, particularly acidic environments or thermal stress, the 5-hydroxy group of rosuvastatin can be eliminated to form the conjugated diene system present in the impurity. This dehydration reaction is a known degradation pathway for statins. Therefore, a semi-synthetic route to this impurity involves the controlled degradation of rosuvastatin. This can be achieved by subjecting rosuvastatin to conditions that promote elimination, followed by isolation of the resulting impurity.
Isolation and Purification Techniques for Synthetic rac-(4E,6E)-5-Dehydroxy Rosuvastatin
The isolation and purification of rac-(4E,6E)-5-Dehydroxy Rosuvastatin from a reaction mixture or a degradation sample typically relies on chromatographic techniques. google.com High-performance liquid chromatography (HPLC) is a powerful tool for separating structurally similar compounds like rosuvastatin and its impurities. tsijournals.com Preparative HPLC can be used to isolate sufficient quantities of the impurity for characterization and use as a reference standard. The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving good resolution between the target compound and other components of the mixture.
Table 3: Isolation and Purification Techniques
| Technique | Description | Application |
|---|---|---|
| Preparative HPLC | High-resolution separation technique for isolating compounds. | Used to obtain pure samples of rac-(4E,6E)-5-Dehydroxy Rosuvastatin. tsijournals.com |
| Column Chromatography | A classic technique for purifying compounds on a larger scale. | Can be used for initial purification steps. nih.gov |
Advanced Spectroscopic and Chromatographic Elucidation of Rac 4e,6e 5 Dehydroxy Rosuvastatin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation of rac-(4E,6E)-5-Dehydroxy Rosuvastatin (B1679574)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemical arrangement of atoms.
Expected ¹H NMR Spectral Features: The proton spectrum is anticipated to show distinct signals for the aromatic protons of the fluorophenyl group, typically in the range of δ 7.0-8.0 ppm. The isopropyl group on the pyrimidine (B1678525) ring would present as a septet for the CH proton and a pair of doublets for the methyl groups. The N-methyl and S-methyl protons of the sulfonamide group are expected to appear as sharp singlets. The protons of the (4E,6E)-dienoic acid side chain would give rise to a series of multiplets in the olefinic region (δ 5.0-7.0 ppm) with characteristic coupling constants for the trans configuration.
Expected ¹³C NMR Spectral Features: The carbon spectrum would display signals for the fluorophenyl ring, with the carbon attached to fluorine showing a characteristic coupling (¹JCF). The pyrimidine ring carbons would also have distinct chemical shifts. The carbonyl carbon of the carboxylic acid would resonate downfield (δ 170-180 ppm). The sp² carbons of the conjugated diene system in the side chain would appear in the δ 120-140 ppm region.
A patent for a related Rosuvastatin degradation product provides the following NMR data, which can be used as a reference for the core structure. google.com
Table 1: Reference ¹H and ¹³C NMR Data for a Rosuvastatin Degradation Product
| ¹H NMR (600 MHz, CDCl₃+CD₃OD 5:1) δ (ppm) | ¹³C NMR (150 MHz, CDCl₃+CD₃OD 5:1) δ (ppm) |
|---|---|
| 1.25, 1.33, 1.39, 1.58, 2.22, 2.80, 2.89, 3.36, 3.52, 3.58, 3.61, 3.95, 7.01, 7.09, 8.26 | 21.14, 21.31, 23.32, 31.56, 33.47, 40.15, 42.16, 42.97, 44.62, 68.99, 71.45, 115.17 (J=21 Hz), 116.32 (J=22 Hz), 117.77, 128.87 (J=9 Hz), 129.20, 142.34 (J=8 Hz), 157.71, 158.57, 164.26 (J=251 Hz), 174.30 |
Data sourced from a related cyclic degradation product of Rosuvastatin. google.com
To definitively assign the structure and stereochemistry of rac-(4E,6E)-5-Dehydroxy Rosuvastatin, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the dienoic acid side chain and the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting different fragments of the molecule. For instance, it would show correlations between the protons on the diene side chain and the carbons of the pyrimidine ring, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in confirming the (E,E) stereochemistry of the double bonds in the side chain by observing key NOE correlations between protons across the double bonds.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis of rac-(4E,6E)-5-Dehydroxy Rosuvastatin
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the protonated molecule [M+H]⁺ of rac-(4E,6E)-5-Dehydroxy Rosuvastatin. This precise mass measurement allows for the calculation of the elemental formula, confirming the presence of all expected atoms (C, H, F, N, O, S) in their correct numbers. The expected monoisotopic mass of the parent acid would be around 463.15 g/mol . A related lactone degradation product has been observed with a FAB+ m/z of 464. google.com
Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to generate a characteristic fragmentation pattern. Studies on the fragmentation of Rosuvastatin itself provide a roadmap for the expected fragmentation of its dehydroxy analog. nih.gov The fragmentation pathway of Rosuvastatin often initiates with the loss of water molecules from the dihydroxyheptenoic acid side chain. nih.gov For rac-(4E,6E)-5-Dehydroxy Rosuvastatin, which lacks one hydroxyl group, the initial fragmentation might involve the loss of the remaining hydroxyl group and the carboxylic acid group.
Table 2: Plausible MS/MS Fragmentation for rac-(4E,6E)-5-Dehydroxy Rosuvastatin
| Fragment Ion (m/z) | Proposed Loss |
|---|---|
| 446 | Loss of H₂O from the parent ion |
| 404 | Loss of the methyl sulfonyl group from the parent ion |
| 300 | Cleavage of the side chain at the C4-C5 position with loss of the methyl sulfonyl group |
Fragmentation data extrapolated from studies on Rosuvastatin. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification in rac-(4E,6E)-5-Dehydroxy Rosuvastatin
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems present in the molecule.
The IR spectrum of rac-(4E,6E)-5-Dehydroxy Rosuvastatin would exhibit characteristic absorption bands for its various functional groups.
Table 3: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic acid) | 1725-1700 |
| C=C stretch (Conjugated diene) | 1650-1600 |
| C=N stretch (Pyrimidine) | 1600-1550 |
| S=O stretch (Sulfonamide) | 1350-1300 and 1170-1150 |
A study on a related pyrimidine carboxaldehyde derivative reported experimental and theoretical vibrational frequencies which can serve as a reference for the core structure's vibrations. sciety.org
The UV-Vis spectrum is particularly informative for compounds with conjugated systems. rac-(4E,6E)-5-Dehydroxy Rosuvastatin contains a conjugated diene system in its side chain, which is also in conjugation with the pyrimidine ring. This extended conjugation is expected to result in a maximum absorption wavelength (λmax) in the UV region. libretexts.org The presence of a conjugated system leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing absorption of light at longer wavelengths. libretexts.orgyoutube.comyoutube.com For a conjugated diene, the λmax is typically in the range of 215-250 nm. The extended conjugation with the pyrimidine ring in the target molecule would likely shift this to a longer wavelength.
Chiral Chromatography for Enantiomeric Purity Assessment of rac-(4E,6E)-5-Dehydroxy Rosuvastatin
rac-(4E,6E)-5-Dehydroxy Rosuvastatin is a racemic mixture, meaning it contains equal amounts of two enantiomers. The separation and quantification of these enantiomers are essential for a complete purity profile, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
The development of a successful chiral separation method hinges on the selection of an appropriate Chiral Stationary Phase (CSP). For Rosuvastatin and its related chiral impurities, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective. nih.govnih.gov Columns such as Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are frequently employed for the enantiomeric separation of Rosuvastatin. nih.gov
A suitable chiral HPLC method for the enantiomeric purity assessment of rac-(4E,6E)-5-Dehydroxy Rosuvastatin would involve the optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.
Research Findings and Method Development:
While a specific, validated chiral HPLC method for rac-(4E,6E)-5-Dehydroxy Rosuvastatin is not detailed in the available literature, a robust method can be extrapolated from the established methods for Rosuvastatin's enantiomer. nih.govnih.govresearchgate.net The method would likely employ a normal-phase or reversed-phase elution mode.
A typical method development process would involve screening various CSPs and mobile phase systems. For instance, a mobile phase consisting of a mixture of n-hexane, a polar alcohol modifier like 2-propanol or ethanol, and an acidic or basic additive to improve peak shape and resolution is a common starting point in normal-phase chromatography. nih.govgoogle.com
The following table outlines a potential set of chromatographic conditions for the chiral separation of the enantiomers of rac-(4E,6E)-5-Dehydroxy Rosuvastatin.
Table 2: Proposed Chiral HPLC Method Parameters
| Parameter | Proposed Condition |
| Chromatographic Column | Chiralpak® IB (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based CSP |
| Mobile Phase | n-Hexane: 2-Propanol: Dichloromethane: Trifluoroacetic Acid (82:8:10:0.2, v/v/v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 25 °C nih.gov |
| Detection Wavelength | UV at 243 nm nih.gov |
| Injection Volume | 10 µL |
| Diluent | Dichloromethane: Methanol (B129727) (96:4, v/v) nih.gov |
This table represents a scientifically plausible starting point for method development based on existing literature for similar compounds and is not based on specific experimental validation for this exact analyte.
The validation of such a method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose of quantifying the enantiomeric purity. nih.govresearchgate.net The successful separation would result in two distinct peaks in the chromatogram, corresponding to the two enantiomers of rac-(4E,6E)-5-Dehydroxy Rosuvastatin. The area under each peak would be used to determine the enantiomeric ratio and assess the enantiomeric excess (%ee) if one enantiomer is present in a higher concentration.
Computational and Theoretical Chemistry Studies of Rac 4e,6e 5 Dehydroxy Rosuvastatin
Quantum Chemical Calculations of Electronic Structure and Energetics of rac-(4E,6E)-5-Dehydroxy Rosuvastatin (B1679574)
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics, independent of its environment. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a compound like rac-(4E,6E)-5-Dehydroxy Rosuvastatin, this approach can elucidate its fundamental chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for conformational analysis, which explores the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.
For a flexible molecule like rac-(4E,6E)-5-Dehydroxy Rosuvastatin, identifying the low-energy conformers is critical, as these are the most likely shapes the molecule will adopt, influencing its physical properties and how it interacts with biological targets. DFT studies would involve systematically rotating the key single bonds in the molecule's side chain to map out the potential energy surface.
While direct DFT studies on rac-(4E,6E)-5-Dehydroxy Rosuvastatin are not published, research on related Rosuvastatin analogues provides a clear precedent. For instance, conformational analysis of E/Z-isomeric pairs of Rosuvastatin and its lactonized analogues has been performed. nih.gov Such studies reveal the intrinsic conformational preferences of the molecule's side chain, which is crucial for understanding its potential interactions within an enzyme's binding site. nih.gov Similarly, DFT calculations have been used to determine favorable labeling sites on Rosuvastatin by analyzing natural atomic charges, a technique that could be applied to its dehydroxy metabolite to predict sites of metabolic activity or reactivity. researchgate.netdoaj.org
A typical output of such a study would be a table of relative energies for different conformers, as illustrated below for a hypothetical analysis of the central diene chain of the title compound.
Table 1: Hypothetical DFT-Calculated Relative Energies of Conformers for rac-(4E,6E)-5-Dehydroxy Rosuvastatin This table is illustrative and based on typical results for similar molecules.
| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) at 298K |
| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |
| 2 | 60° (gauche) | 1.5 | 15.1 |
| 3 | -60° (gauche) | 1.6 | 9.6 |
Ab initio (from first principles) calculations provide a highly accurate, though computationally intensive, means of predicting spectroscopic data. These methods can calculate parameters for techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For a novel or reference compound like rac-(4E,6E)-5-Dehydroxy Rosuvastatin, this is invaluable for structure verification.
Calculations could predict ¹H and ¹³C NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. Comparing calculated shifts with experimental data helps confirm the molecular structure. Similarly, vibrational frequencies from ab initio calculations can be matched to an experimental IR spectrum to assign specific peaks to the vibrations of functional groups (e.g., C=C stretches of the diene, S=O stretches of the sulfonamide).
Studies on amorphous Rosuvastatin have combined experimental solid-state NMR with calculations to understand molecular reorientations and dynamics, demonstrating the power of this combined approach. nih.gov
Molecular Dynamics (MD) Simulations of rac-(4E,6E)-5-Dehydroxy Rosuvastatin in Solvated Environments
While quantum calculations examine static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations provide a detailed view of a molecule's dynamic behavior in a realistic environment, such as in water or a lipid bilayer.
For rac-(4E,6E)-5-Dehydroxy Rosuvastatin, an MD simulation would place the molecule in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for every atom. This would reveal how the molecule flexes, rotates, and interacts with the surrounding solvent. Key insights include identifying stable conformations in solution, understanding how water molecules arrange around the solute (solvation shell), and calculating properties like the radius of gyration. This information is a crucial bridge between the static, gas-phase picture from quantum chemistry and the dynamic environment of a biological system. While specific MD simulations for this compound are not in the literature, this technique is a standard for its parent drug, Rosuvastatin, to understand its behavior before binding to its target. nih.gov
Molecular Docking and Binding Energy Calculations for rac-(4E,6E)-5-Dehydroxy Rosuvastatin with Target Enzymes (e.g., HMG-CoA Reductase)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like rac-(4E,6E)-5-Dehydroxy Rosuvastatin) when bound to a second molecule (a receptor, typically a protein like HMG-CoA reductase). semanticscholar.org This method is central to understanding the potential biological activity of drug impurities.
The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding affinity for numerous possible poses. The resulting docking score gives an estimate of the strength of the interaction.
Given that Rosuvastatin is a potent inhibitor of HMG-CoA reductase, a key question is how a modification, such as the dehydroxylation in the title compound, affects this interaction. chemscene.com Docking studies on Rosuvastatin consistently show its dihydroxyheptenoic acid moiety forming critical hydrogen bonds with residues like Arg590, Lys691, and Asn755 in the HMG-CoA reductase active site. researchgate.net The fluorophenyl and sulfonamide groups also form important van der Waals and polar interactions. researchgate.netnih.gov A docking simulation of rac-(4E,6E)-5-Dehydroxy Rosuvastatin would reveal whether the loss of the 5-hydroxy group disrupts these key interactions, likely leading to a lower binding affinity compared to the parent drug.
Binding energy calculations, often performed using quantum mechanical methods on the docked complex, can provide a more refined estimate of the interaction strength. rsc.org Studies on Rosuvastatin have calculated binding energies in the range of -310 kcal/mol using such methods. rsc.org
Table 2: Illustrative Molecular Docking Results for Rosuvastatin and a Hypothetical Impurity with HMG-CoA Reductase (PDB: 1HWL) Data for Rosuvastatin is based on published findings semanticscholar.org; data for the impurity is hypothetical and for illustrative purposes.
| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Rosuvastatin | -8.15 semanticscholar.org | -9.3 acs.org | Arg590, Ser684, Asp690, Lys691, Asn755 researchgate.net |
| rac-(4E,6E)-5-Dehydroxy Rosuvastatin (Hypothetical) | -6.50 | -5.8 | Arg590, Asp690, Lys691 |
Following a docking simulation, a detailed ligand-protein interaction profile is generated. This profile itemizes the specific types of interactions (hydrogen bonds, hydrophobic contacts, ionic interactions, π-π stacking) between the ligand and individual amino acid residues in the binding site.
For rac-(4E,6E)-5-Dehydroxy Rosuvastatin, this profile would be compared to that of Rosuvastatin. The key difference would be the absence of a hydrogen bond donor/acceptor at the 5-position of the heptenoate chain. This would likely result in a loss of interaction with residues that bind this part of the parent drug, such as Ser684 or Asn755. This detailed analysis explains the molecular basis for any observed difference in binding affinity. researchgate.net
Table 3: Ligand-Protein Interaction Profile for Rosuvastatin with HMG-CoA Reductase This table summarizes common interactions reported in docking studies. researchgate.netwaocp.com
| Interaction Type | Ligand Group | HMG-CoA Reductase Residue |
| Hydrogen Bond | Carboxylate | Arg590, Lys691, Lys692 |
| Hydrogen Bond | 3-Hydroxy | Asp767, Ser684 |
| Hydrogen Bond | 5-Hydroxy | Asn755, Ser684 |
| Hydrophobic | Isopropyl group | Val683, Leu857 |
| Polar Interaction | Sulfonamide | Arg568 |
| π-Stacking | Fluorophenyl ring | Not prominently reported |
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. A pharmacophore model can be built based on the structure of a known active ligand in its bound conformation.
While one would typically build a pharmacophore model from a potent inhibitor like Rosuvastatin, creating one based on a less active impurity like rac-(4E,6E)-5-Dehydroxy Rosuvastatin can also be instructive. It helps to define the minimal features required for any level of binding. Comparing this to the pharmacophore of the parent drug would highlight the critical importance of the features that are absent in the impurity—in this case, the hydrogen-bonding feature of the 5-hydroxy group. This reinforces the structural requirements for high-potency inhibition of HMG-CoA reductase.
Quantitative Structure-Activity Relationship (QSAR) Analysis Incorporating rac-(4E,6E)-5-Dehydroxy Rosuvastatin Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern a drug's efficacy. nih.govresearchgate.net For a QSAR study to be robust, it requires a dataset of structurally related compounds with well-defined biological activity data.
While a specific QSAR study dedicated exclusively to rac-(4E,6E)-5-Dehydroxy Rosuvastatin and its analogues is not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the potential impact of its structural modifications compared to the parent drug, Rosuvastatin. Rosuvastatin itself is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. youtube.com The activity of Rosuvastatin and other statins is largely attributed to the dihydroxy heptenoic acid side chain, which mimics the natural substrate, HMG-CoA. nih.govyoutube.comyoutube.com
rac-(4E,6E)-5-Dehydroxy Rosuvastatin is a known impurity and a structural analogue of Rosuvastatin. biomall.inpharmaffiliates.comclearsynth.com Its key structural difference is the absence of the hydroxyl group at the C5 position of the heptenoic acid side chain, leading to a conjugated diene system. This alteration is expected to significantly influence the molecule's three-dimensional shape, electronic properties, and its interaction with the HMG-CoA reductase active site.
Interactive Data Table: Physicochemical Properties and Biological Activity of Rosuvastatin and its Analogues
| Compound Name | Structure | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | pIC50 (Hypothetical) |
| Rosuvastatin | [Structure of Rosuvastatin] | 481.54 | 1.2 | 4 | 8 | 8.5 |
| rac-(4E,6E)-5-Dehydroxy Rosuvastatin | [Structure of rac-(4E,6E)-5-Dehydroxy Rosuvastatin] | 463.52 | 1.5 | 3 | 7 | 6.2 |
| Rosuvastatin Lactone | [Structure of Rosuvastatin Lactone] | 463.52 | 2.1 | 2 | 7 | 5.8 |
| 5-oxo-Rosuvastatin | [Structure of 5-oxo-Rosuvastatin] | 479.52 | 1.0 | 3 | 8 | 6.0 |
| Rosuvastatin Methyl Ester | [Structure of Rosuvastatin Methyl Ester] | 495.57 | 1.8 | 3 | 8 | 7.0 |
Detailed Research Findings (Hypothetical QSAR Model)
A hypothetical QSAR model for this series of analogues could reveal several key insights:
Impact of the 5-Hydroxy Group: The most significant observation would likely be the drastic decrease in inhibitory activity for rac-(4E,6E)-5-Dehydroxy Rosuvastatin compared to Rosuvastatin. This would strongly suggest that the 5-hydroxyl group is critical for binding to HMG-CoA reductase. This hydroxyl group is known to form key hydrogen bonds with amino acid residues in the enzyme's active site. Its absence would eliminate these crucial interactions, leading to a weaker binding affinity.
Influence of the Heptenoic Acid Chain Conformation: The formation of the conjugated diene in rac-(4E,6E)-5-Dehydroxy Rosuvastatin would lead to a more planar and rigid heptenoic acid side chain compared to the more flexible chain in Rosuvastatin. This altered conformation may not fit optimally within the binding pocket of the enzyme, further contributing to the reduced activity.
Role of the Carboxylic Acid: The conversion of the carboxylic acid to a lactone (Rosuvastatin Lactone) or a methyl ester (Rosuvastatin Methyl Ester) would also be expected to reduce activity. The carboxylate group of Rosuvastatin forms a salt bridge with a positively charged residue in the active site, which is a major contributor to its high binding affinity. The lactone and ester forms cannot form this ionic interaction, thus showing lower potency.
Effect of Oxidation: The presence of a ketone at the 5-position (5-oxo-Rosuvastatin) would also likely result in lower activity than Rosuvastatin. While the ketone can act as a hydrogen bond acceptor, the loss of the hydrogen bond donor capability of the hydroxyl group and the change in geometry would be detrimental to optimal binding.
In a formal QSAR study, these relationships would be quantified. Descriptors such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors would be correlated with the biological activity. The resulting QSAR equation would provide a predictive tool for estimating the HMG-CoA reductase inhibitory activity of other, yet unsynthesized, Rosuvastatin analogues.
Biotransformation and Metabolism Studies of Rac 4e,6e 5 Dehydroxy Rosuvastatin Excluding Human Clinical Data
In Vitro Enzymatic Metabolism of rac-(4E,6E)-5-Dehydroxy Rosuvastatin (B1679574) by Liver Microsomes or Recombinant Enzymes (Non-human sources, e.g., rat, dog, specific P450s)
Detailed studies on the metabolism of rac-(4E,6E)-5-Dehydroxy Rosuvastatin using non-human liver microsomes or recombinant cytochrome P450 enzymes are not described in the current body of scientific literature. The focus of metabolic research has predominantly been on the parent compound, Rosuvastatin.
There is no available data identifying the specific metabolic pathways and transformations that rac-(4E,6E)-5-Dehydroxy Rosuvastatin may undergo in vitro. Research has centered on the degradation pathways of Rosuvastatin under various stress conditions, which leads to the formation of such impurities, rather than their subsequent metabolic fate.
The specific cytochrome P450 (CYP) enzymes involved in the biotransformation of rac-(4E,6E)-5-Dehydroxy Rosuvastatin have not been identified. For the parent drug, Rosuvastatin, metabolism is limited, with CYP2C9 being the primary enzyme responsible for the formation of its N-desmethyl metabolite. However, it remains unknown if rac-(4E,6E)-5-Dehydroxy Rosuvastatin serves as a substrate for these or other CYP enzymes.
There are no published studies investigating the potential for glucuronidation or sulfation of rac-(4E,6E)-5-Dehydroxy Rosuvastatin. These Phase II metabolic pathways are important for the detoxification and elimination of many xenobiotics, but their role in the clearance of this specific Rosuvastatin impurity has not been explored.
Characterization of Potential Metabolites of rac-(4E,6E)-5-Dehydroxy Rosuvastatin (If formed in vitro)
Due to the absence of in vitro metabolism studies, no metabolites of rac-(4E,6E)-5-Dehydroxy Rosuvastatin have been identified or characterized.
Comparative Metabolic Profiles of rac-(4E,6E)-5-Dehydroxy Rosuvastatin with Rosuvastatin (Non-human context)
A comparative metabolic profile of rac-(4E,6E)-5-Dehydroxy Rosuvastatin and Rosuvastatin in any non-human context cannot be constructed. While Rosuvastatin is known to be excreted largely unchanged with minor metabolism to N-desmethyl rosuvastatin and rosuvastatin-5S-lactone, the metabolic pathway of its dehydroxy impurity remains uninvestigated.
Analytical Method Development for the Detection and Quantification of Rac 4e,6e 5 Dehydroxy Rosuvastatin
High-Performance Liquid Chromatography (HPLC) Methods for rac-(4E,6E)-5-Dehydroxy Rosuvastatin (B1679574) Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Rosuvastatin and its impurities. unesp.brresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed for its ability to separate compounds with varying polarities. ijpsjournal.com
Method Development for Different Stationary Phases and Mobile Phases
The separation of Rosuvastatin and its impurities, including rac-(4E,6E)-5-Dehydroxy Rosuvastatin, is typically achieved using C8 or C18 stationary phases. unesp.brnih.govresearchgate.net The selection of the stationary phase is critical for achieving the desired resolution between the main component and its related substances. For instance, an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm) has been successfully used for the separation of Rosuvastatin and its impurities. nih.govnih.gov Another study utilized a YMC C8 column (150 × 4.6 mm i.d., 5 μm particle size) for this purpose. nih.gov
The mobile phase composition plays a pivotal role in the retention and elution of the analytes. A common approach involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. unesp.brrjptonline.org The pH of the aqueous phase is often adjusted to control the ionization state of the acidic Rosuvastatin (pKa ≈ 4.6) and its impurities, thereby influencing their retention times. unesp.br For example, a mobile phase consisting of acetonitrile and water (40:60, v/v) with the pH adjusted to 3.5 with phosphoric acid has been used. nih.govmiami.edu Another method employed a gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and methanol (solvent B). nih.gov The use of TFA can prevent potential on-column degradation of Rosuvastatin. nih.gov Isocratic elution with a mobile phase of methanol and 0.025% TFA (45:55 v/v) has also been reported to achieve baseline separation of all impurities. nih.gov
| Stationary Phase | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|
| Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Gradient of 0.1% TFA in water and methanol | 240 nm | nih.gov |
| YMC C8 (150 × 4.6 mm, 5 µm) | Acetonitrile:water (40:60, v/v), pH 3.5 with phosphoric acid | 242 nm | nih.govmiami.edu |
| Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Isocratic mixture of MeOH-TFA 0.025% (45:55 v/v) | 240 nm | nih.gov |
| Thermo hypersil reversed phase C-18 (100 x 4.6 mm, 5 µm) | Acetonitrile:Potassium dihydrogen orthophosphate (50:50 v/v), pH 3 | 243 nm | ijpsjournal.comglobalresearchonline.net |
Validation Parameters (Selectivity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification)
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. nih.govnih.gov
Selectivity: The method's ability to distinguish the analyte from other components is demonstrated through forced degradation studies and by checking for interference from placebo components. nih.govnih.gov The peak purity of the analyte is also assessed to ensure it is not co-eluting with any degradation products. nih.gov
Linearity: The linearity of the method is established by analyzing a series of solutions at different concentrations. A linear relationship between the peak area and the concentration of the analyte is expected. For Rosuvastatin, linearity has been demonstrated in ranges such as 0.5-80 μg/ml and 1.25-60 μg/mL. nih.govepa.gov For impurities, the linearity range is often from the limit of quantification (LOQ) to 150% of the specification limit. researchgate.net
Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample and the recovery is calculated. Acceptable recovery values are typically within 98-102%. For Rosuvastatin, accuracy has been reported with recoveries between 99.6% and 101.7%. nih.govmiami.edu
Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD) of a series of measurements. For Rosuvastatin and its impurities, RSD values are generally expected to be less than 2.0%. researchgate.netepa.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ. nih.govnih.gov For Rosuvastatin, reported LOD and LOQ values are as low as 0.1 μg/ml and 0.5 μg/ml, respectively. nih.govmiami.edu For its impurities, the LOQ has been reported to be around 0.075 μg/mL. nih.gov
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (Rosuvastatin) | 0.5-80 μg/ml (r² = 0.9993) | nih.govmiami.edu |
| Accuracy (Recovery) | 99.6% - 101.7% | nih.govmiami.edu |
| Precision (%RSD) | <2.0% | researchgate.netepa.gov |
| LOD (Rosuvastatin) | 0.1 μg/ml | nih.govmiami.edu |
| LOQ (Rosuvastatin) | 0.5 μg/ml | nih.govmiami.edu |
| LOQ (Impurities) | 0.075 μg/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of rac-(4E,6E)-5-Dehydroxy Rosuvastatin (If applicable)
While HPLC is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities or derivatives. For non-volatile compounds like Rosuvastatin and its impurities, derivatization to create more volatile species would be a necessary prerequisite for GC-MS analysis. However, the literature primarily focuses on liquid chromatography-based methods for the analysis of Rosuvastatin and its related substances. researchgate.net
Capillary Electrophoresis (CE) for the Separation of rac-(4E,6E)-5-Dehydroxy Rosuvastatin and its Analogues
Capillary Electrophoresis (CE) offers an alternative to HPLC for the separation of charged species. nih.gov It is a powerful technique for the analysis of drugs and their impurities, including those with stereochemical centers. nih.govresearchgate.net The principle of CE is based on the differential migration of ions in an electric field. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-size ratio. nih.gov While specific applications for rac-(4E,6E)-5-Dehydroxy Rosuvastatin are not extensively detailed, CE has been successfully used for the analysis of other statins and their impurities. unesp.brnih.gov The technique's high efficiency and minimal solvent consumption make it an attractive, "green" alternative to conventional methods. nih.gov
Hyphenated Techniques for Enhanced Analytical Specificity (e.g., LC-MS/MS in in vitro matrices)
Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide a significant enhancement in analytical specificity and sensitivity. unesp.brnih.gov This is especially valuable for the analysis of impurities in complex matrices like in vitro biological samples. thermofisher.comresearchgate.net LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
In LC-MS/MS methods for Rosuvastatin and its metabolites, a C18 column is commonly used for separation, with a mobile phase consisting of an organic solvent and an aqueous buffer containing volatile additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization. unesp.br Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, which offers high selectivity and sensitivity. unesp.brthermofisher.com For instance, a method for determining Rosuvastatin in human plasma utilized a Thermo Scientific Accucore RP-MS column with detection by a triple quadrupole mass spectrometer under positive polarity heated electrospray ionization (HESI) conditions. thermofisher.com LC-MS/MS has been successfully applied to pharmacokinetic studies and the determination of Rosuvastatin and its metabolites in human plasma. nih.govnih.govresearchgate.net
Sample Preparation Strategies for rac-(4E,6E)-5-Dehydroxy Rosuvastatin in Complex Academic Matrices (e.g., in vitro biological samples, synthetic reaction mixtures)
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte of interest from complex matrices.
For synthetic reaction mixtures , a simple dilution with a suitable solvent, often the mobile phase, may be sufficient before HPLC analysis. researchgate.net
For in vitro biological samples such as plasma, more extensive sample preparation is required. Common techniques include:
Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov The supernatant is then separated and analyzed.
Liquid-Liquid Extraction (LLE): LLE uses two immiscible solvents to separate the analyte from the matrix. A mixture of ethyl acetate and n-hexane has been used for the extraction of Rosuvastatin from human plasma. nih.gov Another method employed diethyl ether and dichloromethane. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain the analyte while interfering substances are washed away. The analyte is then eluted with a small volume of solvent. Thermo Scientific SOLA 96 well plates have been used for the SPE of Rosuvastatin from human plasma. thermofisher.com
The choice of sample preparation technique depends on the complexity of the matrix, the concentration of the analyte, and the analytical method being used.
Investigative Studies on the Molecular Interactions of Rac 4e,6e 5 Dehydroxy Rosuvastatin
Enzyme Inhibition Kinetics of rac-(4E,6E)-5-Dehydroxy Rosuvastatin (B1679574) with HMG-CoA Reductase (Isolated enzyme studies)
Detailed research findings on the enzyme inhibition kinetics of rac-(4E,6E)-5-Dehydroxy Rosuvastatin with HMG-CoA reductase are not available in the current body of scientific literature. While Rosuvastatin is a well-documented potent inhibitor of HMG-CoA reductase, the inhibitory activity of its 5-dehydroxy metabolite has not been specifically characterized.
Determination of IC50 and Ki Values.
No published studies were found that report the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for rac-(4E,6E)-5-Dehydroxy Rosuvastatin against HMG-CoA reductase.
Mechanism of Enzyme Inhibition.
The specific mechanism of HMG-CoA reductase inhibition by rac-(4E,6E)-5-Dehydroxy Rosuvastatin has not been elucidated. For the parent compound, Rosuvastatin, the mechanism is competitive inhibition with respect to HMG-CoA. However, it is not scientifically sound to assume the same mechanism for its dehydroxy metabolite without direct experimental evidence.
Interaction Profiling of rac-(4E,6E)-5-Dehydroxy Rosuvastatin with Other Drug-Metabolizing Enzymes or Transporters (in vitro studies)
There is no available data from in vitro studies detailing the interaction profile of rac-(4E,6E)-5-Dehydroxy Rosuvastatin with drug-metabolizing enzymes (such as cytochrome P450 isoenzymes) or drug transporters (like OATP1B1, BCRP, etc.). While Rosuvastatin is known to be a substrate for several transporters, which can lead to drug-drug interactions, the interaction profile of its 5-dehydroxy derivative has not been investigated or reported.
Structural Basis of Ligand-Receptor/Enzyme Interactions Involving rac-(4E,6E)-5-Dehydroxy Rosuvastatin (e.g., using crystallography or computational modeling)
No crystallographic data or computational modeling studies have been published that describe the structural basis of the interaction between rac-(4E,6E)-5-Dehydroxy Rosuvastatin and its potential biological targets, including HMG-CoA reductase. Such studies are crucial for understanding the molecular determinants of binding and activity, but they have not been performed for this specific compound.
The Role of Rac 4e,6e 5 Dehydroxy Rosuvastatin As a Reference Standard or Impurity in Pharmaceutical Analysis
Significance of rac-(4E,6E)-5-Dehydroxy Rosuvastatin (B1679574) as a Potential Impurity in Rosuvastatin Formulations
The presence of impurities in a drug product, even in trace amounts, can have significant implications for its safety and efficacy. Impurities can arise from various sources, including the manufacturing process of the API, degradation of the drug substance over time, or interactions with other components of the formulation. clearsynth.com rac-(4E,6E)-5-Dehydroxy Rosuvastatin, identified by the CAS Number 1346606-44-7, is recognized as a potential impurity in Rosuvastatin. impurity.complcchemical.comwisdomlib.org
While extensive public literature detailing the specific formation pathways of rac-(4E,6E)-5-Dehydroxy Rosuvastatin is limited, the formation of degradation products in Rosuvastatin is generally observed under stress conditions such as acid hydrolysis, oxidation, and exposure to light and heat. nih.govscielo.br Forced degradation studies are a key component of drug development, designed to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods. nih.govscielo.br For instance, studies have shown that Rosuvastatin is particularly susceptible to degradation under acidic conditions, leading to the formation of various impurities. nih.govnih.gov The control of such impurities is a regulatory requirement, with strict limits set by pharmacopoeias and health authorities to ensure patient safety.
Use of rac-(4E,6E)-5-Dehydroxy Rosuvastatin as a Chromatographic Marker or Reference Standard
The availability of well-characterized reference standards is a prerequisite for the accurate identification and quantification of impurities in pharmaceutical analysis. rac-(4E,6E)-5-Dehydroxy Rosuvastatin is commercially available as a reference standard for this purpose. impurity.com These standards are used in a variety of analytical applications, including method development, validation, and routine quality control testing of Rosuvastatin formulations. nih.gov
In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are the workhorses of pharmaceutical analysis, reference standards are used as markers to confirm the identity of peaks in a chromatogram. By comparing the retention time of a peak in the sample chromatogram to that of the rac-(4E,6E)-5-Dehydroxy Rosuvastatin reference standard, analysts can positively identify its presence. Furthermore, the reference standard is used to create calibration curves to accurately quantify the amount of the impurity present in the drug substance or product.
Development of Analytical Methods for Impurity Profiling and Quantification of rac-(4E,6E)-5-Dehydroxy Rosuvastatin
The development and validation of sensitive and specific analytical methods are crucial for the effective monitoring and control of impurities like rac-(4E,6E)-5-Dehydroxy Rosuvastatin. Stability-indicating methods are particularly important as they must be able to separate the API from its impurities and any degradation products that may form during the shelf life of the product. nih.govscielo.br
Several studies have focused on developing robust UPLC and HPLC methods for the impurity profiling of Rosuvastatin. These methods typically utilize C18 columns and a mobile phase consisting of a buffer and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), often with gradient elution to achieve optimal separation of all related substances. nih.govscielo.br
For instance, one validated UPLC method for Rosuvastatin and its impurities employed an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient mixture of 0.1% trifluoroacetic acid and methanol as the mobile phase, with detection at 240 nm. scielo.br Another study detailed a UHPLC method using a similar column with a mobile phase of methanol and 0.025% trifluoroacetic acid, also with UV detection at 240 nm. The validation of these methods, in accordance with International Council for Harmonisation (ICH) guidelines, typically includes an assessment of specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. scielo.br
While these studies provide a framework for the analysis of Rosuvastatin impurities, specific validation data for rac-(4E,6E)-5-Dehydroxy Rosuvastatin is not always explicitly detailed in publicly available literature. However, the general parameters from these validated methods for other Rosuvastatin impurities can inform the approach for the quantification of this specific compound. The table below provides an example of typical parameters evaluated during the validation of such analytical methods.
Table 1: Representative Analytical Method Validation Parameters for Rosuvastatin Impurity Analysis
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Specificity | No interference at the retention time of the impurity from the API, other impurities, or placebo components. | To ensure the method accurately measures only the intended impurity. |
| Linearity (R²) | ≥ 0.99 | To demonstrate a proportional relationship between the concentration of the impurity and the analytical response. |
| LOD | Signal-to-noise ratio of approximately 3:1 | The lowest concentration of the impurity that can be detected by the method. |
| LOQ | Signal-to-noise ratio of approximately 10:1 | The lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | Typically within 80-120% of the true value. | To assess the closeness of the measured value to the actual amount of the impurity. |
| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits (e.g., <15%). | To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
Advanced Research Perspectives and Future Directions for Rac 4e,6e 5 Dehydroxy Rosuvastatin
Exploration of Novel Synthetic Pathways for rac-(4E,6E)-5-Dehydroxy Rosuvastatin (B1679574) and its Analogues
The generation of rac-(4E,6E)-5-Dehydroxy Rosuvastatin is primarily associated with the degradation of rosuvastatin, particularly under acidic conditions. nih.govresearchgate.net Therefore, its "synthesis" for use as a reference standard often involves controlled degradation of the parent drug. Studies on the forced degradation of rosuvastatin show that it is particularly susceptible to acid hydrolysis and photolytic stress, leading to the formation of various degradation products, including dehydrated forms like the 4,5-anhydro acid. nih.govrsc.org
While direct, large-scale synthetic pathways for this specific impurity are not the primary focus of pharmaceutical manufacturing, the synthesis of rosuvastatin and its analogues provides insight into how such impurities can be formed and controlled. Key synthetic strategies for rosuvastatin often involve the Wittig reaction or Julia-Kocienski olefination to construct the heptenoate side chain. researchgate.net Variations or incomplete reactions in these steps, or subsequent purification processes, can lead to the formation of related substances. For instance, the synthesis of other rosuvastatin impurities, such as the 5-keto acid or the lactone, has been explicitly described, often involving oxidation or intramolecular cyclization steps. magtechjournal.com These methodologies highlight the chemical reactivity of the dihydroxyheptenoic acid side chain and provide a framework for designing synthetic routes to specific impurities like rac-(4E,6E)-5-Dehydroxy Rosuvastatin if needed for detailed toxicological or metabolic studies.
Table 1: Synthetic Strategies Relevant to Rosuvastatin Impurities
| Strategy/Reaction | Description | Relevance to Impurity Formation | Citations |
|---|---|---|---|
| Forced Degradation | Exposing Rosuvastatin to stress conditions like acid, light, or heat to produce degradation products. | Primary method for generating rac-(4E,6E)-5-Dehydroxy Rosuvastatin through dehydration. | nih.govresearchgate.netrsc.org |
| Wittig Reaction | A key step in many rosuvastatin syntheses to form the C=C double bond in the side chain. | Side reactions or use of related phosphonium (B103445) ylides could lead to analogues. | researchgate.net |
| Oxidation | Use of oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). | Used to synthesize the related 5-oxo impurity of rosuvastatin. | magtechjournal.com |
| Intramolecular Dehydration/Cyclization | Spontaneous or acid-catalyzed reaction leading to cyclic forms like lactones. | Demonstrates the reactivity of the hydroxy groups, analogous to the formation of the dehydroxy impurity. | magtechjournal.com |
Application of Advanced Spectroscopic Techniques to Further Elucidate the Fine Structure of rac-(4E,6E)-5-Dehydroxy Rosuvastatin
The definitive identification and structural elucidation of rosuvastatin impurities such as rac-(4E,6E)-5-Dehydroxy Rosuvastatin rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about molecular weight, fragmentation patterns, and the precise arrangement of atoms and stereocenters.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique. nih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn) allow for the determination of the exact molecular formula and the study of fragmentation pathways, which helps to piece together the structure of an unknown impurity. rsc.orgresearchgate.net For example, the mass of rac-(4E,6E)-5-Dehydroxy Rosuvastatin is 18 Da less than that of rosuvastatin, corresponding to the loss of a water molecule, a fact readily confirmed by MS. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for providing a detailed map of the carbon-hydrogen framework of the molecule. It can confirm the loss of the hydroxyl group and the formation of a new double bond in the heptenoic acid chain. For complex stereochemical assignments, advanced 2D NMR techniques and comparison with theoretical calculations can be employed. nih.gov
Other techniques like Infrared (IR) spectroscopy can identify the presence or absence of specific functional groups, such as the loss of an O-H stretch and changes in the C=C stretching region. researchgate.netfarmaciajournal.com Circular Dichroism (CD) spectroscopy is particularly valuable for determining the stereochemistry of chiral molecules by comparing experimental spectra with theoretically predicted data. nih.gov
Table 2: Spectroscopic Techniques for Structural Elucidation
| Technique | Application in Impurity Characterization | Citations |
|---|---|---|
| LC-MS/MS | Separation from parent drug and other impurities, determination of molecular weight, and structural elucidation through fragmentation patterns. | nih.govrsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to confirm the elemental composition of the impurity. | researchgate.net |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Unambiguously determines the chemical structure, connectivity, and stereochemistry of the molecule. | researchgate.netnih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups and confirms structural changes, such as the loss of a hydroxyl group. | researchgate.netfarmaciajournal.com |
| Circular Dichroism (CD) Spectroscopy | Used in conjunction with theoretical calculations to determine the absolute configuration of chiral centers. | nih.gov |
Deepening Computational Understanding of rac-(4E,6E)-5-Dehydroxy Rosuvastatin's Molecular Behavior and Interactions
Computational chemistry offers powerful tools to predict and understand the molecular properties and interactions of compounds like rac-(4E,6E)-5-Dehydroxy Rosuvastatin. Molecular docking simulations can be used to predict how this impurity might interact with biological targets, such as the HMG-CoA reductase enzyme or transport proteins. nih.gov For rosuvastatin, docking studies have shown that hydrogen bonds and π-π interactions are crucial for its binding to human serum albumin (HSA). nih.gov Similar studies could reveal whether the altered geometry and electronics of the dehydroxy impurity affect its binding affinity and specificity for various proteins, which could have implications for its pharmacokinetic and pharmacodynamic profile.
Theoretical calculations are also used to support spectroscopic analysis. For instance, theoretical predictions of circular dichroism and NMR spectra can be compared against experimental data to confirm structural and stereochemical assignments. nih.gov This synergy between computational and experimental data provides a higher degree of confidence in the characterization of impurities.
Furthermore, in silico tools can be used to predict the toxicological profile of degradation products. nih.gov By analyzing the chemical structure of rac-(4E,6E)-5-Dehydroxy Rosuvastatin, programs can estimate its potential for toxicity, helping to prioritize which impurities require more rigorous safety testing. Physiologically based pharmacokinetic (PBPK) modeling, which has been successfully applied to rosuvastatin, could be extended to its impurities to simulate their absorption, distribution, metabolism, and excretion (ADME) profiles and predict potential drug-drug interactions. nih.gov
Investigating the Biotransformation of rac-(4E,6E)-5-Dehydroxy Rosuvastatin in Diverse In Vitro Systems and Non-Mammalian Models
The metabolic fate of pharmaceutical impurities is a key aspect of safety assessment. While rosuvastatin itself undergoes limited metabolism (approximately 10%), primarily by the CYP2C9 enzyme to form N-desmethyl rosuvastatin, the biotransformation of its degradation products is less understood. nih.govclinpgx.org In vitro systems are essential tools for these investigations.
Incubating rac-(4E,6E)-5-Dehydroxy Rosuvastatin with human liver microsomes or hepatocytes can reveal its metabolic stability and identify any potential metabolites. nih.gov Such studies would determine if the structural change—the replacement of a hydroxyl group with a double bond—alters its susceptibility to phase I (e.g., oxidation by cytochrome P450 enzymes) or phase II (e.g., glucuronidation) metabolism. clinpgx.org
Non-mammalian models, such as certain microorganisms or zebrafish larvae, can also be employed as initial screening platforms. These models can provide early insights into metabolic pathways and potential toxicity in a cost-effective and high-throughput manner. Understanding the biotransformation is crucial, as a seemingly minor impurity could potentially be converted into a more reactive or toxic metabolite within the body. In vitro studies have shown that rosuvastatin can modulate inflammatory pathways, and it would be valuable to investigate if rac-(4E,6E)-5-Dehydroxy Rosuvastatin retains, alters, or loses these properties.
Methodological Innovations in the Analytical Characterization of rac-(4E,6E)-5-Dehydroxy Rosuvastatin
The accurate quantification and characterization of impurities at low levels require highly sensitive and selective analytical methods. Continuous innovation in this area is vital for pharmaceutical quality control.
Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a significant advancement over conventional HPLC for analyzing rosuvastatin and its impurities. nih.gov UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity, enabling the baseline separation of structurally similar compounds in under 15 minutes. nih.gov The development of stability-indicating methods using UHPLC is critical to ensure that all potential degradation products, including rac-(4E,6E)-5-Dehydroxy Rosuvastatin, can be separated from the active pharmaceutical ingredient (API) and accurately quantified. researchgate.netnih.gov
The coupling of nano-liquid chromatography with high-resolution mass spectrometry (nanoUPLC-QTOF-MS/MS) represents another leap in analytical capability. mdpi.com This technique offers exceptional sensitivity for identifying and characterizing degradation products present at very trace levels. The use of ion trap mass spectrometry allows for detailed fragmentation studies (MSn), which is invaluable for structural elucidation. rsc.org
Table 3: Comparison of Innovative Analytical Methods
| Method | Key Features | Advantages for Impurity Analysis | Citations |
|---|---|---|---|
| UHPLC-UV | Uses sub-2µm particle columns; optimized mobile phases. | Faster run times, superior peak resolution, and increased sensitivity compared to HPLC. | nih.gov |
| LC-UV-ESI-MS | Combines liquid chromatography with UV detection and electrospray ionization mass spectrometry. | Allows for simultaneous quantification (UV) and structural confirmation (MS) of impurities. | rsc.org |
| nanoUPLC-QTOF-MS/MS | Employs nano-flow LC for enhanced sensitivity coupled with high-resolution time-of-flight mass spectrometry. | Ideal for detecting and identifying trace-level degradation products with high mass accuracy. | mdpi.com |
| Preparative HPLC | Larger scale HPLC used for isolating sufficient quantities of an impurity for full characterization. | Essential for obtaining pure reference standards of impurities like rac-(4E,6E)-5-Dehydroxy Rosuvastatin. | researchgate.netnih.gov |
Contribution of rac-(4E,6E)-5-Dehydroxy Rosuvastatin Research to Broader Understanding of Statin Chemistry and Metabolism
The study of specific impurities like rac-(4E,6E)-5-Dehydroxy Rosuvastatin contributes significantly to the broader field of medicinal and pharmaceutical chemistry. Research into its formation provides fundamental insights into the chemical stability and degradation pathways of rosuvastatin. nih.govresearchgate.net This knowledge is crucial for developing robust drug formulations, establishing appropriate storage conditions, and defining shelf-life to ensure the product remains safe and effective.
Understanding the reactivity of the dihydroxyheptenoic acid side chain—a common structural motif in many synthetic statins—is enhanced by studying its degradation products. nih.gov This research helps chemists anticipate potential stability issues with next-generation statins or other drugs containing similar functional groups.
Furthermore, the requirement to identify, characterize, and control such impurities drives innovation in analytical science. The development of highly selective and sensitive methods for rosuvastatin impurities can often be adapted for the analysis of other drugs. nih.govmdpi.com Ultimately, the rigorous study of every component in a drug product, including impurities, upholds the high standards of pharmaceutical quality and contributes to a deeper understanding of drug behavior from chemical synthesis to clinical application. clearsynth.com
Table 4: Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| rac-(4E,6E)-5-Dehydroxy Rosuvastatin | Rosuvastatin 4,5-Anhydro Acid, Rosuvastatin Calcium 4,6-Diene Impurity |
| Rosuvastatin | ZD4522, Crestor |
| Rosuvastatin Calcium | |
| Atorvastatin | |
| Lovastatin (B1675250) | |
| Simvastatin | |
| N-desmethyl rosuvastatin | |
| Rosuvastatin-5S-lactone | |
| 5-keto acid (Rosuvastatin impurity) | |
| Trifluoroacetic acid | TFA |
| Acetonitrile (B52724) | ACN |
| Methanol (B129727) | |
| Cyclosporine | |
| Gemfibrozil | |
| Warfarin | |
| Acyclovir | |
| Allopurinol | |
| Risperidone |
Q & A
Q. How can researchers synthesize rac-(4E,6E)-5-Dehydroxy Rosuvastatin with high stereochemical purity?
Methodological Answer: Synthesis requires precise control of stereochemistry at the 3R and 5S positions and the (4E,6E)-diene system. Key steps include:
- Stereoselective assembly : Use Sharpless asymmetric dihydroxylation or enzymatic catalysis to establish hydroxyl configurations .
- Diene formation : Employ Wittig or Horner-Wadsworth-Emmons reactions to ensure trans (E) geometry at the 4 and 6 positions .
- Impurity control : Monitor intermediates via RP-HPLC (e.g., using C18 columns with acetonitrile-phosphate buffer gradients) to detect and remove byproducts like lactones or epimers .
Q. What analytical techniques are critical for structural elucidation of rac-(4E,6E)-5-Dehydroxy Rosuvastatin?
Methodological Answer:
- NMR spectroscopy : Assign stereochemistry using H-H COSY and NOESY to confirm spatial proximity of protons at C3 and C5 .
- X-ray crystallography : Resolve ambiguous configurations by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- High-resolution mass spectrometry (HR-MS) : Validate molecular formula (CHFNOS) with <2 ppm mass error .
Q. How can researchers quantify rac-(4E,6E)-5-Dehydroxy Rosuvastatin in biological matrices?
Methodological Answer: Use validated LC-MS/MS methods:
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the analyte from plasma .
- Chromatography : Optimize mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to separate stereoisomers and metabolites .
- Detection : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity (LOQ ≤1 ng/mL) .
Advanced Research Questions
Q. What experimental design challenges arise in studying the stability of rac-(4E,6E)-5-Dehydroxy Rosuvastatin under physiological conditions?
Methodological Answer:
- Degradation pathways : The conjugated diene system is prone to oxidation; use accelerated stability studies (40°C/75% RH) with antioxidants (e.g., BHT) to inhibit radical-mediated degradation .
- pH-dependent instability : Conduct kinetic studies in buffers (pH 1.2–7.4) to identify optimal formulation pH (e.g., pH 6.0–7.0 minimizes lactonization) .
- Factorial design : Apply 2 factorial experiments to assess interactions between temperature, humidity, and excipients .
Q. How can conflicting bioavailability data for rac-(4E,6E)-5-Dehydroxy Rosuvastatin be resolved?
Methodological Answer:
- Assay validation : Ensure cross-lab consistency in LC-MS/MS parameters (e.g., column lot, ion source cleanliness) to reduce variability .
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to compare AUC and C across studies, adjusting for covariates like CYP2C9 polymorphisms .
- Meta-analysis : Systematically review studies using PRISMA guidelines to identify confounding factors (e.g., diet, co-administered drugs) .
Q. What strategies mitigate co-elution of rac-(4E,6E)-5-Dehydroxy Rosuvastatin with structurally related impurities?
Methodological Answer:
- Column selection : Use chiral stationary phases (e.g., Chiralpak AD-H) or HILIC columns to resolve epimers and lactones .
- Mobile phase optimization : Adjust ion-pairing agents (e.g., 10 mM ammonium acetate) to enhance peak symmetry .
- Mass spectrometry : Employ MRM transitions (m/z 480→258 for the analyte vs. m/z 466→244 for impurities) .
Methodological and Theoretical Considerations
Q. How can QSAR models predict the pharmacological activity of rac-(4E,6E)-5-Dehydroxy Rosuvastatin analogs?
Methodological Answer:
Q. What statistical approaches address contradictions in in vitro vs. in vivo efficacy data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
